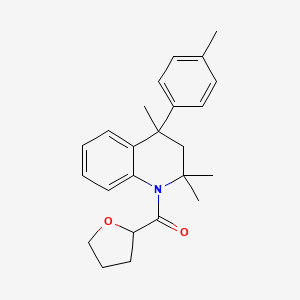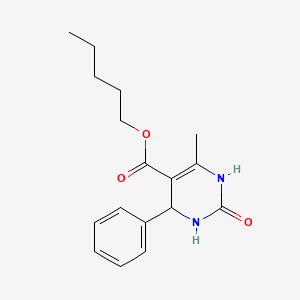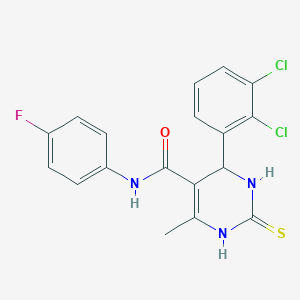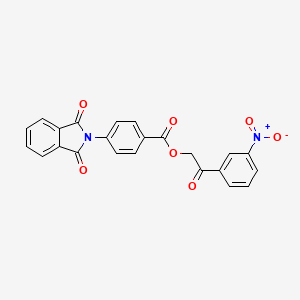
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline, also known as AINA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AINA has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline is not fully understood. However, studies have suggested that 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline exerts its antitumor effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, making it a potential candidate for drug development. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to reduce oxidative stress and inflammation in animal models, indicating its potential for the treatment of inflammatory diseases.
実験室実験の利点と制限
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to exhibit low toxicity, making it a safer compound to work with compared to other chemicals. However, 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline.
将来の方向性
There are several future directions for research on 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline. One area of research is the development of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline. Further studies are needed to determine the optimal dosage and administration of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline for therapeutic purposes. Additionally, the potential side effects of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline need to be thoroughly investigated.
合成法
The synthesis of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline involves the reaction of 4-nitroaniline with acetic anhydride and imidazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline in its pure form. The synthesis method of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been optimized to increase the yield and purity of the compound.
科学的研究の応用
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-[4-(4-amino-3-nitrophenyl)imidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7(16)14-5-10(13-6-14)8-2-3-9(12)11(4-8)15(17)18/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAHZZOBXSIIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(N=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Amino-3-nitrophenyl)imidazol-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5160887.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)



![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)
![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)
